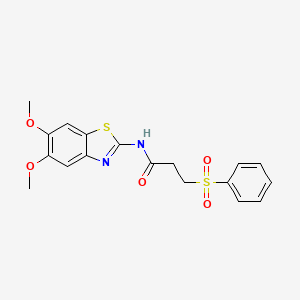

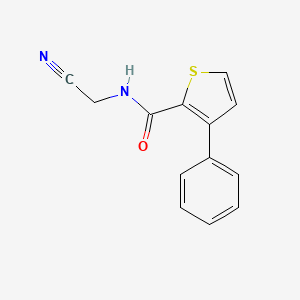

![molecular formula C18H20ClNOS B2533380 N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}benzenecarboxamide CAS No. 303144-65-2](/img/structure/B2533380.png)

N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}benzenecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of “N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}benzenecarboxamide” has been confirmed by single-crystal X-ray diffraction . The crystal belongs to the monoclinic system with space group P21/c .Physical And Chemical Properties Analysis

“N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}benzenecarboxamide” is a solid compound . Its molecular formula is C12H18ClNO2S2 and it has a molecular weight of 307.87 .Scientific Research Applications

Synthesis and Chemical Properties

One-Pot Synthesis : An efficient one-pot method for synthesizing related compounds, utilizing a precursor derived from N-[2-(chloromethyl)phenyl]formamide, has been developed. This synthesis involves cyclization and S- and/or N-alkylation steps, indicative of the compound's utility in complex chemical syntheses (Kobayashi, Kobayashi, & Ezaki, 2013).

Spectroscopic Investigation for Chemotherapeutic Applications : Spectroscopic analysis (FT-IR, FT-Raman) of a similar compound, 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile, was conducted. The study also included molecular docking, suggesting potential anti-diabetic properties, thus highlighting the broader application in drug development (Alzoman et al., 2015).

Antimicrobial Activity : Certain novel triazole derivatives, including closely related chemical structures, have been synthesized and evaluated for their antimicrobial activity. This indicates a potential application in developing new antimicrobial agents (Mange et al., 2013).

Biological and Pharmacological Potential

Carbonic Anhydrase Inhibitors : Research has been conducted on benzene-carboxamide derivatives as inhibitors of carbonic anhydrase isozymes. These derivatives showed potential as topical anti-glaucoma agents, suggesting a therapeutic application for similar compounds (Mincione et al., 2001).

Metal Complexes Synthesis : The synthesis of metal complexes with related sulphonamide derivatives indicates the potential use of such compounds in enhancing biological and catalytic potentials in pharmaceutical and chemical industries (Orie, Ike, & Nzeneri, 2021).

Radioligand Development for PET Imaging : Research into N-[11C]methylated quinoline-2-carboxamides, which are structurally related, as potential radioligands suggests applications in noninvasive assessment of peripheral benzodiazepine type receptors in vivo, using positron emission tomography (PET) (Matarrese et al., 2001).

Mechanism of Action

As a selective agonist of the cannabinoid receptor type 2 (CB2), “N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}benzenecarboxamide” likely interacts with this receptor to exert its effects.

Safety and Hazards

The safety information for “N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}benzenecarboxamide” indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The compound “N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}benzenecarboxamide” and its related compounds have potential applications in various fields. For instance, they have shown aphicidal activity against Sitobion miscanthi and Schizaphis graminum, as well as antifungal activities against Pythium aphanidermatum . These results indicate that this compound may be considered for further drug design endeavors .

properties

IUPAC Name |

N-[2-[(4-chlorophenyl)methylsulfanyl]-2-methylpropyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClNOS/c1-18(2,22-12-14-8-10-16(19)11-9-14)13-20-17(21)15-6-4-3-5-7-15/h3-11H,12-13H2,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKMAQBYCKNSAAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC(=O)C1=CC=CC=C1)SCC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}benzenecarboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-ethylpiperazin-1-yl)-8H-phthalazino[1,2-b]quinazolin-8-one](/img/structure/B2533297.png)

![N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-methyloxamide](/img/structure/B2533299.png)

![C-(9-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-methylamine](/img/structure/B2533306.png)

![1-[4-[(1R)-1-Hydroxyethyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2533310.png)

![Ethyl 4-[[2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2533311.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2533314.png)

![4-(piperidin-1-yl)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2533318.png)